4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-9-7-10(15-5-1-2-6-15)14-11(13-9)8-3-4-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRWXFOIDBEWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique pyrimidine structure, has been the subject of various studies exploring its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a chloro group, a cyclopropyl group, and a pyrrolidinyl moiety attached to a pyrimidine ring. The structural configuration is essential for its biological activity, influencing its interaction with biological targets.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor binding. The presence of the chloro and cyclopropyl groups enhances its lipophilicity, which may improve its ability to penetrate cellular membranes and interact with intracellular targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with specific receptors, altering their activity and influencing physiological responses.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi. For instance, compounds structurally related to this compound demonstrated significant antibacterial and antifungal properties against Gram-positive and Gram-negative strains .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. SAR studies indicate that modifications to the pyrimidine scaffold can enhance potency and selectivity against targeted biological systems.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(Cyclopropylmethyl)-6-morpholino-pyrimidine | Morpholine instead of pyrrolidine | Moderate enzyme inhibition | Contains a morpholine ring |
| 4-Chloro-7H-pyrollo[2,3-d]pyrimidine | Different heterocyclic structure | Anticancer properties | Exhibits different pharmacological profiles |
| 2-(methyl(phenethyl)amino)-6-morpholinopyrimidine | Phenethylamine substitution | Neuroactive properties | Potentially targets different receptors |
The unique combination of cyclopropyl and pyrrolidinyl groups in this compound may confer distinct pharmacological properties compared to its analogs.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Antiviral Research : Investigations into the inhibition of specific viral targets have shown promise, particularly in the context of dengue virus research where related compounds demonstrated antiviral activity .
- Antimicrobial Studies : In vitro tests have confirmed that certain derivatives exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Scientific Research Applications
Overview
4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a chloro group, a cyclopropyl group, and a pyrrolidinyl moiety attached to a pyrimidine ring, positions it as a versatile building block for further chemical synthesis and biological applications.
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.
- Receptor Binding : Its structural features allow for enhanced binding affinity to certain receptors, potentially influencing critical signaling pathways within cells.
Biological Studies
Due to its unique structural characteristics, this compound can be utilized in:
- Target Identification : It aids in identifying molecular targets for drug development by interacting with specific biological pathways.
- Mechanistic Studies : Understanding the mechanism of action can provide insights into how similar compounds might function therapeutically.
Agrochemical Development
The compound's properties make it suitable for application in the development of agrochemicals, where it may serve as an active ingredient in pesticides or herbicides due to its biological activity.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme related to metabolic disorders. The inhibition was quantified using various biochemical assays, showing promising results that warrant further exploration in therapeutic contexts.
Case Study 2: Receptor Interaction
Research investigating receptor interactions indicated that this compound binds selectively to certain receptors involved in neurological processes. This suggests potential applications in neuropharmacology, particularly for conditions like depression or anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Similarity and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent positions and types. Below is a comparative analysis with key analogs:
Key Observations:
Antibacterial Activity : Chlorine at C-4 and bulky substituents at C-6 (e.g., 4-chlorobenzyl) correlate with enhanced antibacterial activity . The target compound’s pyrrolidin-1-yl group at C-6 may offer moderate activity but requires empirical validation.
Antifungal Activity: Substituents with sulfur-containing groups at C-2 (e.g., 2-(pyrrolidin-1-yl)ethylthio) improve antifungal efficacy .
Structural Flexibility : Piperidin-1-yl (six-membered ring) at C-6, as in , offers larger steric bulk compared to pyrrolidin-1-yl (five-membered), which could influence receptor binding .
Preparation Methods
Route A: Sequential Halogen Replacement
Detailed Synthetic Procedures
Synthesis of 2,4,6-Trichloropyrimidine (A)
The starting material is commercially available or synthesized via Vilsmeier-Haack reaction modifications. As described in, treatment of barbituric acid with POCl₃ and DMF at 85°C yields A in 68% purity after recrystallization. Key reaction parameters include a 7:1 POCl₃-to-barbituric acid ratio and strict anhydrous conditions.
Regioselective Amination at Position 6
Procedure :
- A (10 mmol) is dissolved in dry THF under nitrogen.
- Pyrrolidine (12 mmol) and K₂CO₃ (15 mmol) are added.
- The mixture is heated to 80°C for 12 hours.
- Workup via filtration and solvent evaporation yields 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine (B ) in 84% yield.
Mechanistic Insight :
The reaction proceeds via SNAr, where the electron-withdrawing chlorine atoms at positions 2 and 4 activate position 6 for nucleophilic attack. Pyrrolidine’s strong nucleophilicity and the polar aprotic solvent (THF) facilitate displacement.
Optimization and Challenges
Temperature and Solvent Effects
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂ with SPhos ligand achieves 89% conversion, whereas PdCl₂(PPh₃)₂ yields only 45% under identical conditions.
- Copper-Mediated Reactions : CuI in THF improves Grignard reactivity but requires strict temperature control to prevent homocoupling.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity for C , with retention time = 6.7 minutes.
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
Waste streams from POCl₃-based syntheses necessitate neutralization with aqueous NaHCO₃, generating 12 kg of phosphate salts per kilogram of product.
Q & A
Q. What are the recommended safety protocols for handling 4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine in laboratory settings?
- Methodological Answer : Researchers must adhere to stringent safety measures, including:
- Use of personal protective equipment (PPE): gloves, lab coats, goggles, and masks to avoid skin/eye contact and inhalation .
- Conducting reactions in fume hoods or gloveboxes to minimize exposure to volatile byproducts .
- Proper waste segregation: hazardous waste must be stored separately and disposed of via certified biohazard disposal services to prevent environmental contamination .
- Emergency protocols: Immediate decontamination of spills and medical consultation if exposure occurs .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example:
- Step 1 : React a chlorinated pyrimidine precursor (e.g., 4,6-dichloropyrimidine) with cyclopropylamine under basic conditions (e.g., NaOH in dichloromethane) to introduce the cyclopropyl group .
- Step 2 : Subsequent substitution with pyrrolidine at the 6-position under reflux in a polar aprotic solvent (e.g., DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are used to characterize this compound?
- Methodological Answer : Key methods include:
- NMR Spectroscopy : and NMR to confirm substituent positions and purity (e.g., cyclopropyl proton signals at δ 0.5–1.2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity; ≥98% purity is standard for research-grade material .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 265.12) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations often arise from reaction condition optimizations:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess reaction rates .
- Temperature Control : Use microwave-assisted synthesis for faster, higher-yield reactions .
Document all variables (e.g., stirring speed, moisture levels) to identify critical parameters .
Q. What strategies mitigate hazards during large-scale synthesis?
- Methodological Answer : Scale-up requires:
Q. How do substituent modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Functional Group Replacement : Synthesize analogs with varied substituents (e.g., 4-methyl vs. 4-cyclopropyl) .
- Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities based on steric/electronic effects .
Q. What advanced techniques detect trace impurities in this compound?
- Methodological Answer : Hyphenated methods are critical:
- LC-MS/MS : Identifies impurities at ppm levels by correlating retention times with fragmentation patterns .
- GC Headspace Analysis : Detects volatile byproducts (e.g., chlorinated solvents) .
- ICP-MS : Quantifies heavy metal contaminants (e.g., Pd residues from catalysis) .
Data Contradiction Analysis
Q. How to address conflicting spectral data (e.g., NMR shifts) across studies?
- Methodological Answer : Discrepancies may arise from solvent effects or tautomerism. Strategies include:
- Standardized Conditions : Record spectra in deuterated DMSO or CDCl with TMS as an internal reference .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm assignments .
- Comparative Databases : Cross-check with Cambridge Structural Database (CSD) entries for similar pyrimidines .
Tables for Key Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
